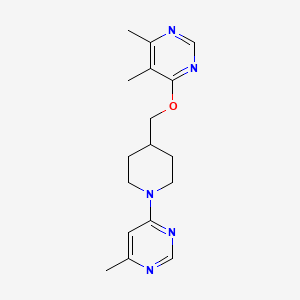

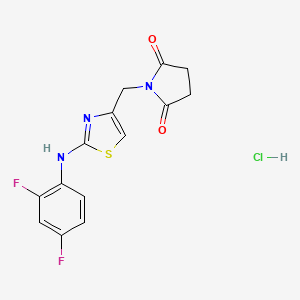

![molecular formula C24H27N5O2 B2959111 N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]adamantane-1-carboxamide CAS No. 899737-94-1](/img/structure/B2959111.png)

N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]adamantane-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a pyrazolopyrimidine derivative. Pyrazolopyrimidines are a class of compounds that have been studied for their potential biological activities . They contain a fused pyrazole and pyrimidine ring, which is a common structure in many biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would include a pyrazolopyrimidine core, which is a fused ring system containing a pyrazole and a pyrimidine ring . The adamantane-1-carboxamide group is a bulky, rigid structure that could influence the compound’s interactions with biological targets.Scientific Research Applications

Synthesis and Characterization

Research in the field has led to the development of new compounds and polymers incorporating adamantyl groups, which exhibit unique physical and chemical properties. For example, polyamide-imides (PAIs) containing adamantyl groups have been synthesized, offering high thermal stability and mechanical strength, suitable for advanced materials applications (Liaw & Liaw, 2001). Similarly, polyamides and polyimides derived from adamantane have shown promising solubility and thermal properties, indicating their utility in high-performance polymers (Liaw & Liaw, 1999).

Antimicrobial and Antiviral Activities

Some derivatives of adamantane, such as N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one, have been explored for their antimicrobial properties. These compounds have shown potential as antimicrobial agents, with specific derivatives exhibiting significant bacteriostatic effects against certain strains of bacteria (Eisa, Tantawy, & El-kerdawy, 1990).

Anticancer and Anti-inflammatory Activities

The anticancer and anti-inflammatory potentials of adamantane derivatives have also been investigated. Novel synthesis methods have led to the development of compounds with significant biological activities, including anticancer properties against various cancer cell lines and anti-inflammatory effects in in vivo models (Kadi et al., 2007). These findings suggest the therapeutic potential of adamantane derivatives in treating cancer and inflammation-related conditions.

Catalytic Applications

Adamantane derivatives have found applications in catalysis, particularly in the synthesis of arylated furans and thiophenes using bimetallic catalysts. These catalysts, utilizing adamantane-based ligands, have shown high activity and efficiency in Suzuki reactions, underscoring their potential in facilitating organic synthesis processes in aqueous media (Bumagin et al., 2019).

Mechanism of Action

properties

IUPAC Name |

N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O2/c1-14-3-4-19(5-15(14)2)29-21-20(12-26-29)22(30)28(13-25-21)27-23(31)24-9-16-6-17(10-24)8-18(7-16)11-24/h3-5,12-13,16-18H,6-11H2,1-2H3,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJTHARVOMJDGIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C45CC6CC(C4)CC(C6)C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]adamantane-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

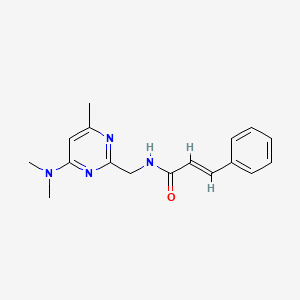

![1-((2-(benzylamino)-2-oxoethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2959028.png)

![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide](/img/structure/B2959033.png)

![ethyl (2Z)-2-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)acetate](/img/no-structure.png)

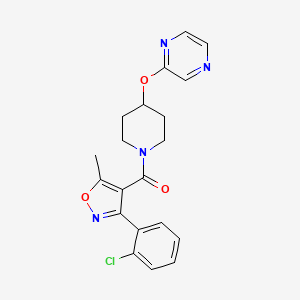

![3-(2-furylmethyl)-6,7-dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine](/img/structure/B2959044.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-hydroxycyclohexyl)acrylamide](/img/structure/B2959046.png)

![1,3-Dimethyl-5-[(E)-2-(trifluoromethylsulfonyl)ethenyl]pyrimidine-2,4-dione](/img/structure/B2959048.png)

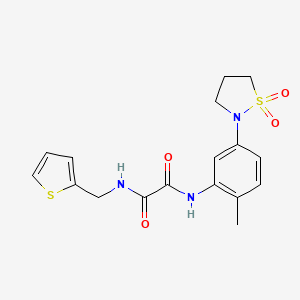

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2959051.png)